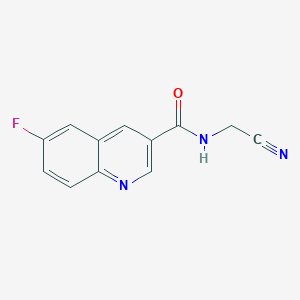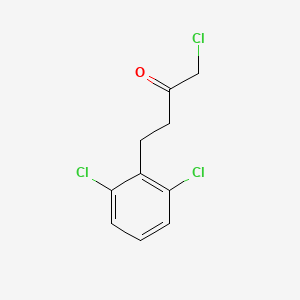![molecular formula C26H31N3O4 B2610340 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396856-23-7](/img/structure/B2610340.png)
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C26H32N4O3 and a molecular weight of 448.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-oxadiazole ring attached to a phenyl ring and a cyclohexyl ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 448.56 and a molecular formula of C26H32N4O3 . Further physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Computational and Pharmacological Evaluation of Derivatives
- Research on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including those similar to the compound , has shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown moderate inhibitory effects in assays and affinity for targets like COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Antimicrobial Evaluation
- A series of derivatives including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for antimicrobial and hemolytic activity. These compounds were active against selected microbial species to varying extents (Gul et al., 2017).
Chemotherapeutic Agents Synthesis and Evaluation
- Studies have synthesized hydrazide and oxadiazole derivatives, including those similar to the compound , for their potential as chemotherapeutic agents. Some of these compounds exhibited high inhibitory activity against human tumor cell lines like A549 and MCF-7 (Kaya et al., 2017).
Antimicrobial and Anticancer Properties
- Various derivatives, including 1,3,4-oxadiazole derivatives, have been synthesized and tested for their antibacterial activity against pathogens like Salmonella typhi, demonstrating significant activity (Salama, 2020).
Inhibitory Activity for Lung Cancer
- Research on 1,3,4-oxadiazole derivatives has explored their potential as inhibitors for small lung cancer, showing considerable inhibition of cell growth in studies (Panchal et al., 2020).
Orientations Futures
The compound could potentially be used in proteomics research . Oxadiazole derivatives have shown potential in various applications, including medicinal chemistry and material science . They have been used in the development of pharmaceuticals, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-31-21-14-13-19(17-22(21)32-4-2)18-23(30)28-26(15-9-6-10-16-26)25-27-24(29-33-25)20-11-7-5-8-12-20/h5,7-8,11-14,17H,3-4,6,9-10,15-16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJXRPYYTUWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
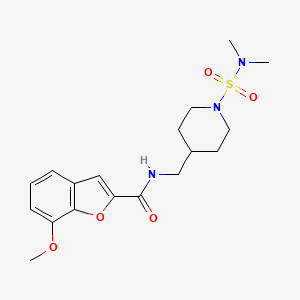
![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)
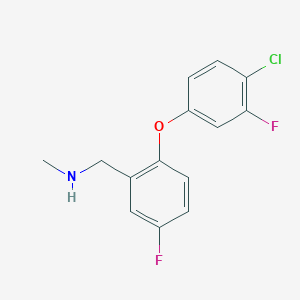
![N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610266.png)
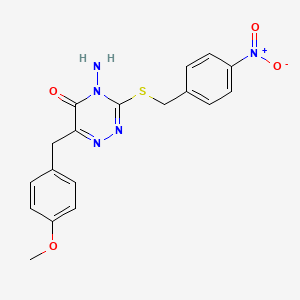
![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)

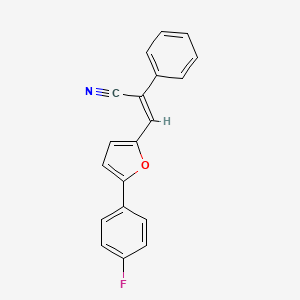
![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)
![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)
